molecular formula C6H9N3O3 B1267398 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid CAS No. 58046-50-7

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1267398
CAS RN: 58046-50-7
M. Wt: 171.15 g/mol
InChI Key: MNYCPVYUUASZQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole compounds often involves cyclization, hydrolysis, and sometimes decarboxylation steps, providing insights into potential pathways for producing 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid. For instance, a one-pot methodology involving cyclization, hydrolysis, and acidification has been utilized for synthesizing related structures, showcasing a convenient and efficient method with high yield and purity compared to traditional approaches (Gui-jun, 2011).

Molecular Structure Analysis

The molecular structure of closely related compounds, as determined by spectroscopic methods, highlights the influence of substituents on the pyrazole ring. Differences in molecular geometries are attributed to varying substituents, affecting intramolecular hydrogen bonding and overall molecular conformation. This insight is crucial for understanding the structure of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid (Banerjee et al., 1999).

Scientific Research Applications

Application 1: Preparation of Ni(II) Complexes with Schiff Base Ligands

  • Summary of the Application : This study involved the synthesis and characterization of two Ni(II) complexes, where HL1 and HL2 are (E)-1-((1-(2-hydroxyethyl)-1H-pyrazol-5-ylimino)methyl)-naphthalen-2-ol and (E)-ethyl-5-((2-hydroxynaphthalen-1-yl)methyleneamino)-1-methyl-1H-pyrazole-4-carboxylate, respectively .
  • Methods of Application : The complexes were synthesized and characterized by X-ray crystallography, Electrospray Ionization Mass Spectrometry (ESI-MS), elemental analysis, and IR . Their uptake in biological macromolecules and cancer cells were preliminarily investigated through electronic absorption (UV-Vis), circular dichroism (CD) and fluorescence quenching measurements .
  • Results or Outcomes : The spectroscopic studies indicated that these complexes could bind to DNA via groove, non-covalent, and electrostatic interactions . Furthermore, in vitro methyl thiazolyl tetrazolium (MTT) assays and Annexin V/PI flow cytometry experiments were performed to assess the antitumor capacity of the complexes against eight cell lines .

Application 2: Reaction of 1,2,4-Triazine-5-carbonitriles

  • Summary of the Application : This study involved the solvent-free reaction of 1,2,4-triazine-5-carbonitriles with newly synthesized 5-[(2-hydroxyethyl)sulfanyl]- and 5-{[2-(2-hydroxyethoxy)ethyl]sulfanyl}-3-amino-1,2,4-triazoles under heating .
  • Methods of Application : The reaction was carried out under heating, in a solvent-free environment .
  • Results or Outcomes : It was shown that in the case when the C5 atom of the 1,2,4-triazole ring bears hydroxy(ethoxy)ethylsulfanyl substituents, 5-amino-1,2,4-triazines are formed as the main reaction products .

Application 3: Synthesis of Hybrid Compounds of the 1,2,4-Triazine Series

  • Summary of the Application : This study involved the reaction of 5-cyano-1,2,4-triazines with 5-sulfanyl-1,2,4-triazole analogs S-alkylated with mono- (MEG) or diethylene glycol (DEG) residues, with the aim to increase the hydrophilicity of the resulting hybrid compounds .
  • Methods of Application : The reaction was carried out under alkaline conditions .
  • Results or Outcomes : It was shown that in the case when the C5 atom of the 1,2,4-triazole ring bears hydroxy(ethoxy)ethylsulfanyl substituents, 5-amino-1,2,4-triazines are formed as the main reaction products .

Application 4: Synthesis of Azo Dye Derivatives

  • Summary of the Application : This study involved the synthesis of novel azo dye pyrrole derivatives containing the azo-1H-pyrrole moiety .
  • Methods of Application : The synthesis involved the reaction of aniline, 4-aminobenzoic acid, N,N-diethyl-p-phenylenediamine, N-ethyl-N-2-hydroxyethyl-p-phenylenediamine, and 5-aminoisophthalic acid .
  • Results or Outcomes : The study resulted in the successful synthesis of novel azo dye pyrrole derivatives .

Application 5: Synthesis of Hybrid Compounds of the 1,2,4-Triazine Series

  • Summary of the Application : This study involved the reaction of 5-cyano-1,2,4-triazines with 5-sulfanyl-1,2,4-triazole analogs S-alkylated with mono- (MEG) or diethylene glycol (DEG) residues, with the aim to increase the hydrophilicity of the resulting hybrid compounds .
  • Methods of Application : The reaction was carried out under alkaline conditions .
  • Results or Outcomes : It was shown that in the case when the C5 atom of the 1,2,4-triazole ring bears hydroxy(ethoxy)ethylsulfanyl substituents, 5-amino-1,2,4-triazines are formed as the main reaction products .

Application 6: Synthesis of Azo Dye Derivatives

  • Summary of the Application : This study involved the synthesis of novel azo dye pyrrole derivatives containing the azo-1H-pyrrole moiety .
  • Methods of Application : The synthesis involved the reaction of aniline, 4-aminobenzoic acid, N,N-diethyl-p-phenylenediamine, N-ethyl-N-2-hydroxyethyl-p-phenylenediamine, and 5-aminoisophthalic acid .
  • Results or Outcomes : The study resulted in the successful synthesis of novel azo dye pyrrole derivatives .

Safety And Hazards

The safety information available indicates that 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid may cause skin irritation and serious eye irritation . The compound has been assigned the GHS07 pictogram and the signal word "Warning" .

Future Directions

The future directions for the study of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. For instance, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

properties

IUPAC Name

5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c7-5-4(6(11)12)3-8-9(5)1-2-10/h3,10H,1-2,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYCPVYUUASZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1C(=O)O)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50313096
Record name 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

CAS RN

58046-50-7
Record name 58046-50-7
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Record name 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Example 4 of U.S. Pat. No. 2,989,537 describes the preparation of 5-amino-4-ethoxycarbonyl-1-(2′-hydroxyethyl)-pyrazole by reacting ethyl(ethoxymethylene)-cyanoacetate with 2-hydroxyethylhydrazine in ethanol and distilling the product under vacuum at high temperature. The isolated solid product then is hydrolyzed by heating with 2N aqueous sodium hydroxide solution followed by acidification with 6N hydrochloric acid to give 5-amino-4-carboxy-1-(2′-hydroxyethyl)-pyrazole. This hydrolysis procedure in water leaves some undissolved material that must be removed by filtration. The carboxy intermediate is, heated at 160-170° C. to complete the decarboxylation and the 5-amino-1-(2′-hydroxyethyl)-pyrazole is purified by distillation under vacuum at high temperature.
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